4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide
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Overview
Description
4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a trifluoromethyl group, and an amine group, making it a versatile molecule for chemical reactions and research applications.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonate.
Amine Functionalization: The amine group is incorporated through a reductive amination process, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrobromide Salt Formation: Finally, the hydrobromide salt is formed by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazoles.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry and materials science.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-[(2,4,5-trifluorophenyl)methyl]-1,3-thiazol-2-amine
- 4-Methyl-5-[(2,3,5-trifluorophenyl)methyl]-1,3-thiazol-2-amine
- 4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride
Uniqueness
4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide stands out due to its specific trifluoromethyl substitution pattern, which can significantly influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability, making it more suitable for various applications compared to its hydrochloride counterpart.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S.BrH/c1-5-8(17-11(15)16-5)4-6-2-3-7(12)10(14)9(6)13;/h2-3H,4H2,1H3,(H2,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWBYPWGZTZLKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=C(C(=C(C=C2)F)F)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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